6-hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide
Overview
Description
6-Hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H14N4O2S and a molecular weight of 230.29 g/mol . This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its hydrazinyl group attached to a pyridine ring, which is further substituted with a sulfonamide group and an isopropyl group.
Preparation Methods
The synthesis of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and hydrazine.
Reaction Conditions: The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the reaction.
Synthetic Routes:
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
6-Hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate various signaling pathways, leading to its observed biological effects.
Mechanistic Studies: Detailed mechanistic studies are required to fully understand its mode of action and potential therapeutic applications.
Comparison with Similar Compounds
6-Hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
6-hydrazinyl-N-propan-2-ylpyridine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-6(2)12-15(13,14)7-3-4-8(11-9)10-5-7/h3-6,12H,9H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPVYARBMLFGRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CN=C(C=C1)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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